Cas no 904552-62-1 (Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]-)
![Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]- structure](https://ja.kuujia.com/scimg/cas/904552-62-1x500.png)
Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]- 化学的及び物理的性質
名前と識別子
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- Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]-
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- インチ: 1S/C12H13NO3S/c1-2-4-10-9(3-1)13-12(16-10)17-8-5-11-14-6-7-15-11/h1-4,11H,5-8H2
- InChIKey: UKNGYKGYDUBRPE-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2N=C1SCCC1OCCO1
Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-394004-0.5g |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 95.0% | 0.5g |
$457.0 | 2025-03-16 | |
Enamine | EN300-394004-5.0g |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 95.0% | 5.0g |
$1695.0 | 2025-03-16 | |
Enamine | EN300-394004-10.0g |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 95.0% | 10.0g |
$2516.0 | 2025-03-16 | |
Enamine | EN300-394004-0.1g |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 95.0% | 0.1g |
$176.0 | 2025-03-16 | |
1PlusChem | 1P027SQ2-250mg |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 90% | 250mg |
$696.00 | 2023-12-16 | |
Enamine | EN300-394004-1.0g |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 95.0% | 1.0g |
$584.0 | 2025-03-16 | |
1PlusChem | 1P027SQ2-1g |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 90% | 1g |
$751.00 | 2023-12-16 | |
1PlusChem | 1P027SQ2-500mg |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 90% | 500mg |
$724.00 | 2023-12-16 | |
1PlusChem | 1P027SQ2-5g |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 90% | 5g |
$2057.00 | 2023-12-16 | |
1PlusChem | 1P027SQ2-100mg |
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3-benzoxazole |
904552-62-1 | 95% | 100mg |
$668.00 | 2024-04-20 |
Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]- 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]-に関する追加情報
Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]] (CAS No. 904552-62-1): A Comprehensive Overview in Modern Chemical Biology
The compound Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]], identified by its CAS number 904552-62-1, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its benzoxazole core appended with a unique thioether side chain, has garnered significant attention in recent years due to its versatile structural framework and promising biological activities. The benzoxazole moiety, a well-known pharmacophore, is renowned for its presence in numerous bioactive compounds, including antifungal, antimicrobial, and anticancer agents. The introduction of a 1,3-dioxolan-2-yl ethylthio group into the benzoxazole scaffold introduces additional conformational flexibility and potential for selective interactions with biological targets.
In the realm of modern chemical biology, the exploration of novel heterocyclic derivatives has become increasingly pivotal for the discovery of next-generation therapeutics. The benzoxazole scaffold offers a privileged structure that can be modified to modulate electronic properties, solubility, and metabolic stability. The specific substitution pattern in Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]] not only enhances its binding affinity to certain enzymes and receptors but also imparts favorable pharmacokinetic profiles. This compound exemplifies the synergy between synthetic chemistry and medicinal chemistry in designing molecules with tailored biological functions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with unprecedented accuracy. The thioether linkage in Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]] is particularly noteworthy, as it can engage in critical hydrogen bonding interactions and hydrophobic contacts within biological targets. This feature has been exploited in the design of inhibitors targeting enzymes involved in cancer metabolism and inflammation pathways. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases and phosphodiesterases, suggesting their potential as lead compounds for drug development.
The role of 1,3-dioxolan moieties in pharmaceutical chemistry is another area of intense interest. These cyclic ethers are known for their stability under physiological conditions while maintaining the ability to undergo nucleophilic substitution reactions. This reactivity makes them valuable tools for constructing bioconjugates and prodrugs. In the context of Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]], the dioxolan ring contributes to the overall conformational dynamics of the molecule, potentially influencing its bioavailability and tissue distribution. Such structural features are often fine-tuned during drug discovery to optimize pharmacological properties.
The synthesis of Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]] involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps typically include the formation of the benzoxazole core through cyclization reactions followed by selective functionalization at the 2-position. The introduction of the thioether group requires careful consideration to ensure regioselectivity and yield optimization. Recent methodologies have leveraged transition metal-catalyzed cross-coupling reactions to streamline these processes, reducing reaction times and improving atom economy.
In vitro studies have provided compelling evidence of the biological relevance of this compound. Initial assays revealed notable activity against several disease-relevant targets, including enzymes overexpressed in tumor cells and inflammatory mediators implicated in chronic diseases. The ability of Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]] to modulate these pathways is attributed to its unique structural features that allow for precise interactions with macromolecular targets. For example, research has shown that this compound can inhibit the activity of certain proteases involved in extracellular matrix degradation, which is a critical step in tumor invasion and metastasis.
The potential therapeutic applications of derivatives of this compound are vast. Researchers are exploring its utility in oncology as an inhibitor of proliferation-related kinases and as a modulator of epigenetic enzymes that regulate gene expression in cancer cells. Additionally, its anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated promising results in animal models for these indications.
The development of novel drug candidates necessitates rigorous evaluation under physiological conditions to assess their safety profile and efficacy. Pharmacokinetic studies have been conducted to understand how Benzoxazole, 2-[[2-(1,3-dioxolan-2-yl)ethyl]thio]] is absorbed、distributed、metabolized,and excreted (ADME). These studies have provided valuable insights into its metabolic pathways and potential interactions with cytochrome P450 enzymes. Understanding these aspects is crucial for predicting drug-drug interactions and optimizing dosing regimens.
The integration of high-throughput screening (HTS) technologies has accelerated the identification of biologically active compounds like Benzoxazole,[CAS No:90455262]. HTS allows researchers to rapidly test thousands of compounds against various biological targets,identifying hits that warrant further investigation。This approach has been instrumental in uncovering new therapeutic avenues for complex diseases。The benzoxazole derivative stands out among these hits due to its unique structural features,which may contribute to its selectivity over off-target proteins。
The future direction for research on this compound lies in expanding its chemical space through structural analogs designed using principles from medicinal chemistry。By systematically modifying key functional groups,such as altering the length or nature of side chains,researchers can explore new pharmacological profiles。Advanced techniques like structure-based drug design (SBDD) will play a pivotal role here,allowing scientists to visualize how different modifications affect binding affinity at molecular level。
In conclusion,Benzoxazole,[CAS No:904556], with CAS number CAS No:904556> exhibits remarkable potential as a lead compound for pharmaceutical development。Its unique structural features combined with promising biological activities make it an attractive candidate for further investigation。As research progresses,this molecule will continue to be refined through both synthetic innovation and computational modeling,ultimately contributing toward addressing unmet medical needs across multiple therapeutic areas。
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